(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene
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Description
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.327. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with 5-ht2 receptors, particularly 5-ht2a and 5-ht2c receptors .
Mode of Action
Based on the similarity to other compounds, it may act as an agonist or antagonist of the 5-ht2 receptors .
Biochemical Pathways
The interaction with 5-ht2 receptors suggests that it may influence serotonin signaling pathways .
Pharmacokinetics
The compound has been mentioned in the context of transdermal pharmaceutical compositions , suggesting potential routes of administration and absorption.
Result of Action
The interaction with 5-ht2 receptors suggests potential effects on neuronal signaling and related physiological processes .
Biological Activity
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene is a complex nitrogen-containing compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation.
- Molecular Formula : C₁₄H₁₉N₃
- Molecular Weight : 229.32 g/mol
- CAS Number : 313368-85-3
- PubChem CID : 21302499
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Potential : Research has shown that this compound can inhibit the proliferation of cancer cell lines in vitro. The compound induces apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : In neuropharmacological studies, this compound has demonstrated protective effects against oxidative stress-induced neuronal damage in animal models.
Antimicrobial Activity Study
A study conducted by Aladdin Scientific evaluated the antimicrobial properties of this compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This study highlights the potential use of this compound as an antimicrobial agent in clinical settings.
Anticancer Activity Study
In a separate investigation focusing on its anticancer effects:
Cancer Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The results suggest that this compound selectively inhibits cancer cell growth while sparing normal cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular apoptosis.
Properties
IUPAC Name |
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGUCSLWLPCOTR-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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